molecular formula C12H19N3 B13167992 Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine

Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine

Cat. No.: B13167992
M. Wt: 205.30 g/mol
InChI Key: IHKBPCQCLHTOOZ-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine, also known by its CAS number 1342589-66-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
StructureChemical Structure
CAS Number1342589-66-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly proteins involved in epigenetic regulation. Research suggests that compounds with similar structures can act as small-molecule antagonists of methyl-lysine binding proteins, which play crucial roles in gene expression and cellular signaling pathways.

Key Findings from Research

Case Study 1: Inhibition of L3MBTL3

In a study focused on the design and synthesis of small molecule inhibitors for L3MBTL3, it was found that compounds containing pyrrolidine structures demonstrated significant binding affinity and selectivity. The introduction of basic amines in their structure enhanced their potency against L3MBTL3, suggesting that this compound could similarly influence this pathway .

Case Study 2: Anticancer Activity

Another study explored a family of compounds that inhibited the growth of PhIP-resistant cancer cells. This was achieved through a high-throughput screening method that revealed several small molecules capable of disrupting survival pathways in these cells. Although direct evidence for this compound was not provided, its structural characteristics align with those shown to possess anticancer activity .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-methyl-1-(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C12H19N3/c1-13-8-11-5-7-15(2)12(11)10-4-3-6-14-9-10/h3-4,6,9,11-13H,5,7-8H2,1-2H3

InChI Key

IHKBPCQCLHTOOZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1C2=CN=CC=C2)C

Origin of Product

United States

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